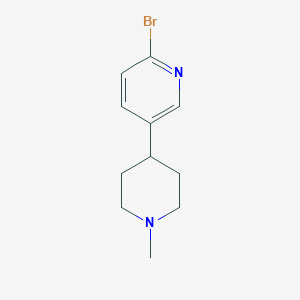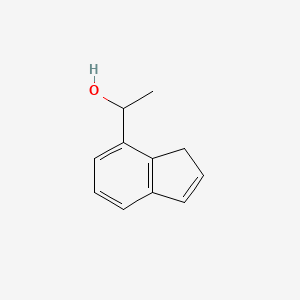
1,5-Naphthyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthyridine-2(1H)-thione is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, and a thione group at position 2. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring system . Another method involves the condensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine-2-thione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
1,5-Naphthyridine-2(1H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
1,5-Naphthyridine-2(1H)-thione can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.
Quinoline: A related heterocyclic compound with a nitrogen atom at position 1.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the thione group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54996-20-2 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1H-1,5-naphthyridine-2-thione |
InChI |
InChI=1S/C8H6N2S/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) |
InChI Key |
WNVSFFSTEUDTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


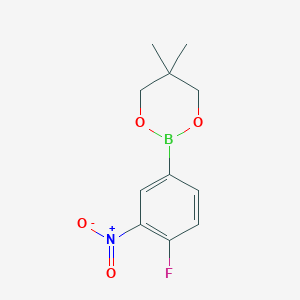
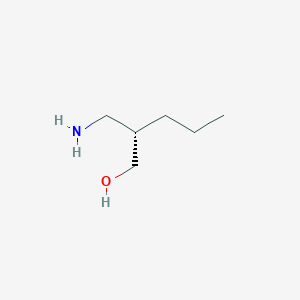
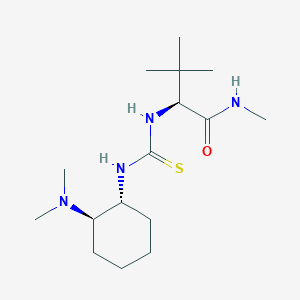
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
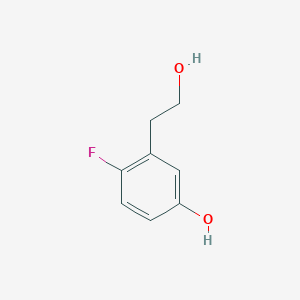
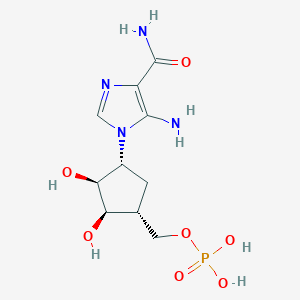
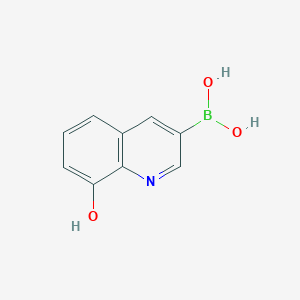
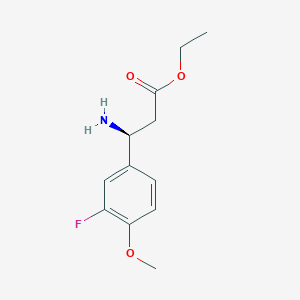
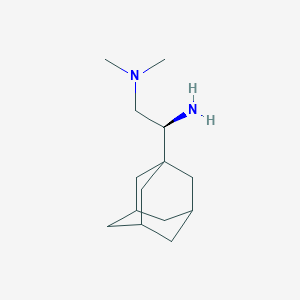
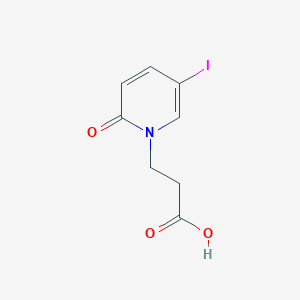
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
